3,4-Dichloro-5-iodoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMJKJEXWLTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3,4-Dichloro-5-iodoaniline
This is an in-depth technical guide for 3,4-Dichloro-5-iodoaniline , a specialized halogenated aniline intermediate used in high-precision medicinal chemistry programs.
CAS Number: 1803728-88-2 Synonyms: 5-Amino-1,2-dichloro-3-iodobenzene; 3,4-Dichloro-5-iodobenzenamine
Executive Summary
3,4-Dichloro-5-iodoaniline is a trisubstituted benzene derivative characterized by a unique "1,2,3,5" substitution pattern. Unlike common dichloroanilines, the presence of an iodine atom at the meta position relative to the amine (position 5) imparts distinct electronic properties and reactivity profiles. This compound is a critical building block in the synthesis of kinase inhibitors and agrochemically active agents , where the iodine handle serves as a regioselective site for carbon-carbon bond formation (e.g., Suzuki-Miyaura, Sonogashira coupling) while the chlorine atoms provide metabolic stability and lipophilicity.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 1803728-88-2 |
| Molecular Formula | C₆H₄Cl₂IN |
| Molecular Weight | 287.91 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 85–89 °C (Predicted) |
| Boiling Point | 310 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.5 (Weakly basic due to electron-withdrawing halogens) |
Synthesis & Manufacturing Methodologies
The Regioselectivity Challenge
Direct iodination of 3,4-dichloroaniline is NOT a viable route for this isomer.
-
Mechanism: The amino group (-NH₂) is a strong ortho/para director.
-
Outcome: Electrophilic iodination (e.g., NIS, ICl) of 3,4-dichloroaniline preferentially occurs at the 6-position (ortho to amine) or 2-position , yielding 3,4-dichloro-6-iodoaniline.
-
Solution: To install iodine at the 5-position (meta to the amine), a multi-step directing group strategy is required, typically starting from 3,4-dichlorobenzoic acid .
Validated Synthetic Pathway (Curtius Rearrangement Route)
This protocol ensures correct regiochemistry by utilizing the meta-directing power of a carboxyl group before converting it to an amine.
Step 1: Nitration
Precursor: 3,4-Dichlorobenzoic acid Reagents: HNO₃ / H₂SO₄ Mechanism: The carboxyl group directs the incoming nitro group to the meta position. Steric hindrance from the 3,4-dichloro motif favors position 5 over position 2. Product: 3,4-Dichloro-5-nitrobenzoic acid.
Step 2: Reduction & Sandmeyer Iodination
Reagents: (1) SnCl₂ or H₂/Pd-C (Reduction); (2) NaNO₂, KI, H₂SO₄ (Sandmeyer). Workflow:
-
Reduce the nitro group (-NO₂) to an amine (-NH₂).
-
Diazotize the amine in situ to form the diazonium salt.
-
Displace N₂ with Iodide (I⁻). Product: 3,4-Dichloro-5-iodobenzoic acid.
Step 3: Curtius Rearrangement (Carboxyl to Amine)
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol, followed by TFA. Mechanism:
-
Formation of the acyl azide.
-
Thermal rearrangement to the isocyanate.
-
Hydrolysis to the final aniline. Final Product: 3,4-Dichloro-5-iodoaniline .
Synthesis Visualization
Figure 1: Strategic synthesis pathway bypassing the regioselectivity limitations of direct aniline iodination.
Applications in Drug Discovery
Chemoselective Cross-Coupling
The iodine atom at C5 is the most reactive site for oxidative addition, allowing for highly selective functionalization in the presence of the chlorine atoms.
-
Suzuki-Miyaura Coupling:
-
Reactivity Order: C-I >> C-Br > C-Cl.
-
Application: Coupling with aryl-boronic acids to create biaryl scaffolds common in kinase inhibitors (e.g., p38 MAPK or BCR-ABL inhibitors). The chlorines remain intact for later lipophilic tuning.
-
-
Buchwald-Hartwig Amination:
-
The C5-Iodine allows for the introduction of secondary amines or heterocycles.
-
Note: The free aniline (-NH₂) at C1 must often be protected (e.g., as a Boc-carbamate) if the coupling partner is sensitive, though the iodine is significantly more reactive.
-
Metabolic Stability
The 3,4-dichloro motif is a "privileged structure" in medicinal chemistry. It blocks metabolic oxidation at the para and meta positions, significantly increasing the half-life (
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302/H312: Harmful if swallowed or in contact with skin. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. |
| Sensitization | H317: May cause an allergic skin reaction. | Avoid dust inhalation; use fume hood. |
| Storage | Light Sensitive. | Store in amber vials under inert gas (Argon/N2) at 2-8°C. |
Note: Haloanilines can induce methemoglobinemia. Handle with extreme care avoiding all skin contact.
References
-
BLD Pharm. (2024). Product Analysis: 3,4-Dichloro-5-iodoaniline (CAS 1803728-88-2). Retrieved from
-
Sigma-Aldrich. (2024).[1] General methods for Iodination of Aromatic Compounds. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dichloroaniline Isomers. Retrieved from
-
Organic Chemistry Portal. (2023). Sandmeyer Reaction and Iodination Protocols. Retrieved from
Sources
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 3,4-Dichloro-5-iodoaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,4-dichloro-5-iodoaniline, a halogenated aromatic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core physicochemical properties, logical synthetic pathways, potential applications, and essential safety protocols, grounding the discussion in established chemical principles and data from analogous compounds.
Core Compound Identity and Physicochemical Properties
3,4-Dichloro-5-iodoaniline is a substituted aniline featuring two chlorine atoms and one iodine atom on the benzene ring. The precise positioning of these halogens dictates its steric and electronic properties, which in turn influences its reactivity and potential utility as a chemical intermediate.
Molecular Structure and Weight
The fundamental identifier for any chemical compound is its molecular weight, derived from its atomic composition. The molecular formula for 3,4-dichloro-5-iodoaniline is C₆H₄Cl₂IN.
Calculation of Molecular Weight:
-
Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol
-
Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol
-
Chlorine (Cl): 2 atoms × 35.453 g/mol = 70.906 g/mol
-
Iodine (I): 1 atom × 126.90 g/mol = 126.90 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
Total Molecular Weight = 287.911 g/mol
This value is consistent with its isomer, 3,4-dichloro-2-iodoaniline, which has a reported molecular weight of 287.91 g/mol .[1]
Physicochemical Data Summary
| Property | Value / Expected Characteristics | Source / Rationale |
| Molecular Formula | C₆H₄Cl₂IN | - |
| Molecular Weight | 287.911 g/mol | Calculated |
| Appearance | Expected to be a solid, from light tan to brown crystals. | Based on 3,4-dichloroaniline.[2] |
| Melting Point | Expected to be higher than 3,4-dichloroaniline (69-72°C). | The addition of a heavy iodine atom generally increases the melting point.[2][3] |
| Boiling Point | Expected to be significantly higher than 3,4-dichloroaniline (272°C). | Increased molecular mass and intermolecular forces.[3][4] |
| Solubility | Likely sparingly soluble in water; soluble in organic solvents like alcohol and ether. | Common for halogenated anilines.[2] |
Synthesis Methodology: A Logical Approach
A plausible and efficient synthesis of 3,4-dichloro-5-iodoaniline would start from the commercially available 3,4-dichloroaniline. The key transformation is the regioselective iodination of the aromatic ring.
Experimental Rationale
The amino group (-NH₂) of aniline is a potent activating group, directing electrophiles to the ortho and para positions. In 3,4-dichloroaniline, the C2 and C6 positions are ortho to the amino group, and the C5 position is meta. While the chlorine atoms are deactivating, the directing effect of the amino group is dominant. Iodination is expected to occur at the positions activated by the amine. Given the steric hindrance from the chlorine at C4, the C5 position becomes a viable, albeit less activated, site for substitution.
A common and effective method for iodinating anilines is electrophilic substitution using an iodine source in the presence of a base or an oxidizing agent.
Detailed Synthesis Protocol
Reaction: Electrophilic iodination of 3,4-dichloroaniline.
Reagents:
-
3,4-Dichloroaniline (starting material)
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃) or another suitable base
-
Solvent (e.g., Water, Ethanol)
Procedure:
-
Dissolve 3,4-dichloroaniline (1 equivalent) in a suitable solvent system, such as an aqueous ethanol mixture.
-
Add sodium bicarbonate (1.2 equivalents) to the solution to act as a base, neutralizing the HI byproduct formed during the reaction.
-
Cool the mixture in an ice bath to control the reaction temperature, typically between 10-15°C.
-
While stirring vigorously, add powdered iodine (0.8-1.0 equivalents) portion-wise over 30-45 minutes. The slower addition helps to manage the exothermic nature of the reaction and improve selectivity.
-
After the complete addition of iodine, continue stirring the mixture for an additional 1-2 hours, allowing the reaction to proceed to completion. The disappearance of the characteristic purple color of free iodine indicates the reaction's progress.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or gasoline, to yield 3,4-dichloro-5-iodoaniline.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,4-dichloro-5-iodoaniline.
Applications in Research and Development
Halogenated anilines, particularly iodoanilines, are valuable building blocks in medicinal chemistry and materials science. The iodine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
-
Pharmaceutical Intermediate: Iodoanilines are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] They are used in the development of a wide array of therapeutic agents, including anti-cancer drugs, anti-inflammatory compounds, and antivirals. The specific substitution pattern of 3,4-dichloro-5-iodoaniline could offer a unique scaffold for creating novel drug candidates with tailored biological activity.
-
Agrochemical Synthesis: Dichloroaniline derivatives are precursors to many widely used herbicides such as diuron and propanil.[4] The introduction of an iodine atom could be explored for creating new, more potent, or selective agrochemicals.[6]
-
Materials Science: These compounds can be used in the synthesis of specialty dyes, pigments, and polymers.[6][7] The presence of heavy atoms like iodine can impart specific properties, such as increased refractive index or utility as imaging agents.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3,4-dichloro-5-iodoaniline is not available, the safety precautions should be based on the hazardous nature of its parent compound, 3,4-dichloroaniline.
-
Hazard Classification: 3,4-dichloroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4][8] It can cause serious eye damage and may cause an allergic skin reaction.[8][9] It is also very toxic to aquatic life with long-lasting effects.[9][10]
-
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
-
First Aid Measures:
-
In case of skin contact: Immediately wash off with plenty of soap and water and seek medical attention.[9][11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[9][11][12]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[9][11][12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up and away from incompatible materials such as acids and acid chlorides.[9]
References
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PrepChem. (n.d.). Synthesis of 3-chloro-5-iodo-aniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Amardeep Chemical. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
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Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. Retrieved from [Link]
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Sarex. (2025). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. Retrieved from [Link]
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Introduction: Deciphering Molecular Architecture with ¹³C NMR
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,4-Dichloro-5-iodoaniline
In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for mapping the carbon skeleton of an organic molecule.[1][2] Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR provides direct insight into the chemical environment of each unique carbon atom, revealing details of hybridization, substituent effects, and molecular symmetry.[1][3]
This guide provides an in-depth examination of the ¹³C NMR analysis of 3,4-dichloro-5-iodoaniline, a polysubstituted aromatic amine. The complex interplay of electron-donating and electron-withdrawing groups, coupled with the significant "heavy atom effect" of iodine, makes this molecule an excellent case study for illustrating the predictive and analytical power of ¹³C NMR. For researchers engaged in the synthesis and characterization of halogenated aromatic compounds, a thorough understanding of this analysis is not merely academic but a critical component of ensuring material purity, identity, and quality.
Pillar 1: Theoretical Foundations & Predictive Analysis
Before stepping into the laboratory, a robust theoretical analysis is essential to predict the expected spectrum. This predictive framework transforms the analysis from a simple data gathering exercise into a hypothesis-driven scientific inquiry. For 3,4-dichloro-5-iodoaniline, the substitution pattern on the benzene ring renders all six aromatic carbons chemically non-equivalent, meaning we anticipate observing six distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.[1][4]
The chemical shift (δ) of each carbon is governed by the electronic effects of the substituents (-NH₂, -Cl, and -I).
-
Amino (-NH₂) Group: This is a strong electron-donating group. It increases electron density at the ortho (C2, C6) and para (C4) positions through resonance, causing a significant upfield shift (shielding) to lower ppm values. The ipso-carbon (C1), to which the nitrogen is directly attached, experiences a downfield shift.[5]
-
Chloro (-Cl) Groups: As electronegative halogens, chlorine atoms are electron-withdrawing through induction, which generally causes a downfield shift (deshielding) for nearby carbons.[1][2] This effect is most pronounced on the ipso-carbons (C3 and C4).
-
Iodo (-I) Group: Iodine introduces a unique phenomenon known as the "heavy atom effect."[3] Contrary to what would be expected based on electronegativity alone, the large, polarizable electron cloud of the iodine atom induces significant shielding on the directly attached carbon (C5). This results in a substantial upfield shift for the ipso-carbon, often to a much lower ppm value than carbons attached to lighter halogens.[3]
Based on this interplay of effects, we can build a qualitative prediction for the chemical shifts of the six aromatic carbons.
Visualizing the Predicted Assignments
The following diagram illustrates the unique carbon environments in the target molecule, which directly correspond to the predicted signals in the NMR spectrum.
Caption: Molecular structure of 3,4-Dichloro-5-iodoaniline with IUPAC numbering for ¹³C NMR assignment.
Predicted ¹³C NMR Chemical Shift Data
The following table summarizes the predicted chemical shifts and the primary electronic factors influencing each carbon atom. These predictions are derived from established substituent effects on benzene rings.
| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Rationale and Key Influencing Factors |
| C1 | 145 - 150 | Ipso-carbon to the strong electron-donating -NH₂ group, resulting in a significant downfield shift. |
| C2 | 115 - 120 | Ortho to the -NH₂ group (strong shielding) and meta to the -Cl group (weak deshielding). Expected to be upfield. |
| C3 | 130 - 135 | Ipso-carbon to an electron-withdrawing -Cl group, causing a downfield shift. |
| C4 | 125 - 130 | Ipso-carbon to a -Cl group (deshielding) but also para to the -NH₂ group (strong shielding). The two effects compete. |
| C5 | 85 - 95 | Ipso-carbon to the -I group. The dominant "heavy atom effect" causes a very strong upfield shift (shielding).[3] |
| C6 | 120 - 125 | Ortho to the -NH₂ group (strong shielding) and ortho to the -I group (shielding). Expected to be significantly upfield. |
Pillar 2: A Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible data, a meticulously planned experimental protocol is crucial. Each step is designed to mitigate common sources of error, thereby creating a self-validating workflow.
Step 1: Sample Preparation
The quality of the final spectrum is fundamentally dependent on the quality of the sample preparation.
-
Material: Weigh approximately 50-100 mg of 3,4-dichloro-5-iodoaniline. This concentration is a balance between achieving a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes) and avoiding solubility issues or line broadening associated with overly concentrated samples.[6]
-
Solvent Selection: Choose a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its high polarity, which ensures complete dissolution. Chloroform-d (CDCl₃) is an alternative, but preliminary solubility tests are recommended. The solvent provides the deuterium lock signal for the spectrometer.[6]
-
Dissolution & Transfer: In a small, clean vial, dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.[7] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528 or equivalent).[8] This filtration step is critical to remove any particulate matter, which can severely degrade magnetic field homogeneity and thus spectral resolution.
-
Internal Standard: While the solvent peak can be used as a reference, adding a small amount of Tetramethylsilane (TMS) provides a universal reference standard (δ = 0.0 ppm).[6]
Step 2: NMR Data Acquisition
The following parameters are typical for a standard ¹³C{¹H} experiment on a 500 MHz spectrometer (¹³C frequency of 125 MHz).
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is essential for sharp spectral lines.
-
Experiment Setup:
-
Experiment: Standard ¹³C observe with broadband proton decoupling (e.g., Bruker's zgpg30). Broadband decoupling collapses all C-H coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[1][3]
-
Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm). This wide range ensures that all carbon signals, from the shielded C-I to potential downfield carbons, are captured.[1]
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): 2.0 seconds. This is the time between pulses. While longer delays are needed for accurate quantitative integration, a 2-second delay is sufficient for qualitative analysis and peak identification.
-
Number of Scans (NS): 1024 to 4096. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C (~1.1%), multiple scans are required.[9][10]
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (DMSO-d₆ ≈ 39.52 ppm).
-
Workflow Visualization
Caption: Standardized workflow for the acquisition of a ¹³C NMR spectrum.
Pillar 3: Data Interpretation and Advanced Analysis
With the acquired spectrum in hand, the final step is to assign the observed signals to the specific carbons in the molecule, validating our initial predictions. The analysis should confirm the presence of six distinct signals. The signal corresponding to C5 is expected to be the most upfield (lowest ppm), likely below 100 ppm, providing a clear and unmistakable validation of the heavy atom effect. The remaining signals in the aromatic region (typically 110-150 ppm) can be assigned based on the predicted chemical shifts.[11][12]
For ambiguous assignments, advanced NMR experiments can provide definitive proof:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (like C1, C3, C4, C5) would be absent. This would confirm the identity of the quaternary carbons in the 3,4-dichloro-5-iodoaniline spectrum.
-
2D NMR (HSQC/HMBC): A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates carbons with their directly attached protons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between carbons and protons that are two or three bonds away. While not applicable for the quaternary carbons in this molecule, these techniques are invaluable for more complex structures.
By systematically applying the principles of prediction, rigorous experimentation, and thorough interpretation, the ¹³C NMR analysis of 3,4-dichloro-5-iodoaniline can be executed with a high degree of scientific confidence, providing an unambiguous structural fingerprint of this complex molecule.
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- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. The basics of 13C-NMR spectroscopy [ns1.almerja.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. fiveable.me [fiveable.me]
3,4-Dichloro-5-iodoaniline material safety data sheet (MSDS)
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes established safety protocols for halogenated anilines with specific structure-activity relationship (SAR) insights relevant to 3,4-Dichloro-5-iodoaniline .
Status: Novel Chemical Entity (NCE) / Specialized Intermediate Application: Medicinal Chemistry Scaffold & Cross-Coupling Partner
Part 1: Chemical Identity & Strategic Significance
The "Scaffold" Logic
3,4-Dichloro-5-iodoaniline is not merely a toxic byproduct; it is a high-value "orthogonal" building block. In drug discovery, this molecule represents a tri-functionalized arene where the reactivity of the substituents is chemically distinct:
-
Amino Group (-NH₂): Ready for amide coupling or heterocycle formation.
-
Iodine (-I): The "soft" electrophile. It is the most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions, leaving the chlorides intact.
-
Chlorines (-Cl): "Hard" electrophiles. They remain inert during the iodine displacement, allowing for late-stage diversification or metabolic blocking (preventing CYP450 oxidation at the 3,4 positions).
Physicochemical Profile (Predicted & Read-Across)
Data extrapolated from 3,4-dichloroaniline and 3-iodoaniline analogs.
| Property | Value / Description | Experimental Note |
| Formula | C₆H₄Cl₂IN | |
| Mol.[1][2][3][4][5][6][7] Weight | 287.91 g/mol | Significant heavy-atom contribution. |
| Appearance | Grey to Brown Crystalline Solid | Rapidly oxidizes/darkens upon air/light exposure. |
| LogP (Calc) | ~3.8 – 4.2 | High Lipophilicity. Penetrates skin faster than aniline. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |
| Reactivity | Photolabile (C-I bond) | Store in amber vials under Argon. |
Part 2: Synthesis & Reactivity Workflow
The utility of this material lies in its chemoselective reactivity. The following diagram illustrates the logical workflow for utilizing this scaffold in library synthesis, highlighting why the iodine position is critical.
Figure 1: Chemoselective diversification workflow. The C-I bond allows specific functionalization without affecting the metabolic blocking chlorine atoms.
Part 3: Toxicology & Safety Mechanics (E-E-A-T)
The Mechanism of Toxicity: Methemoglobinemia
Like its parent compound 3,4-dichloroaniline, this molecule is a potent methemoglobinemia inducer . However, the addition of iodine and high lipophilicity makes it potentially more dangerous than simple aniline due to increased depot formation in fatty tissues.
The Lethal Cascade:
-
Absorption: Rapid dermal uptake due to high LogP.
-
Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the amine.
-
Redox Cycling: The N-hydroxylamine metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).
-
Hypoxia: Methemoglobin cannot bind oxygen. Blood turns chocolate brown; tissues suffocate.
Figure 2: Toxicological mechanism. The high lipophilicity facilitates rapid transport to the liver, accelerating the onset of cyanosis.
Specific Hazards (GHS Classification - Derived)
-
Acute Tox. 3 (Oral/Dermal/Inhalation): Toxic if swallowed or in contact with skin.
-
Eye Dam. 1: Causes serious eye damage (corrosive properties of halo-anilines).
-
STOT RE 2: May cause damage to organs (blood, spleen, thyroid) through prolonged exposure. Note: Iodine-containing compounds can specifically disrupt thyroid function.
-
Aquatic Acute 1: Very toxic to aquatic life (standard for poly-halogenated aromatics).
Part 4: Operational Protocols
Handling & Containment
Do not rely on standard latex gloves. The iodine and chlorine substituents increase the permeation rate through standard rubber.
-
Engineering Controls: Handle only in a certified chemical fume hood or glovebox.
-
Glove Protocol:
-
Primary: Silver Shield® (Laminate) or Viton®.
-
Secondary (Splash protection only): Double-layered Nitrile (minimum 8 mil total thickness). Change every 15 minutes.
-
-
Weighing: Use an anti-static balance enclosure. The solid may be electrostatic and prone to aerosolization.
Synthesis Safety: The "Runaway" Risk
When using this material in Suzuki Couplings :
-
Risk: The C-I bond is weak. In the presence of strong bases (e.g., KOtBu) and heat, de-iodination can occur, leading to radical formation.
-
Control: Degas solvents thoroughly (freeze-pump-thaw) to prevent oxidation of the aniline and homocoupling of the iodide.
Part 5: Emergency Response (Self-Validating)
This protocol is designed to be diagnostic. If the steps do not resolve the symptoms, the exposure is severe.
Cyanosis Recognition & Treatment
Symptom: Blue/grey discoloration of lips, nail beds, and earlobes. Immediate Action:
-
Remove Source: Strip contaminated clothing immediately.[8][9] Wash skin with soap and water (do not scrub; scrubbing increases blood flow and absorption).
-
Oxygen: Administer 100% oxygen via mask.
-
Validation: If patient remains blue despite O₂, this confirms Methemoglobinemia , not respiratory failure.
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote. Contraindication: G6PD deficiency.
Spillage
-
Evacuate: The dust is toxic.
-
Neutralize: Do not use bleach (creates chloramines). Use wet sand or vermiculite to suppress dust.
-
Clean: Wipe surfaces with dilute acetic acid followed by soapy water to solubilize the aniline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. (Used for read-across toxicology). Retrieved from [Link][7]
- Kiese, M. (1974).Methemoglobinemia: A Comprehensive Treatise. Cleveland: CRC Press.
-
Organic Syntheses (1931). p-Iodoaniline Preparation.[10] (Reference for iodination chemistry and stability of iodo-anilines). Retrieved from [Link]
Sources
- 1. 3-Chloro-5-iodoaniline | C6H5ClIN | CID 15168449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. medium.com [medium.com]
- 5. 3,4-Dichloroaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3,4-Dichloro-5-iodoaniline
Executive Summary & Strategic Value
3,4-Dichloro-5-iodoaniline is a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors and agrochemicals. Its structural uniqueness lies in its orthogonal reactivity :
-
The Iodine Handle (C-5): Highly reactive towards oxidative addition; the primary site for Suzuki-Miyaura coupling.
-
The Chlorine Substituents (C-3, C-4): Relatively inert under standard Suzuki conditions; serve as metabolic blockers or sites for subsequent, harsher functionalization (e.g., Buchwald-Hartwig amination).
-
The Free Amine (C-1): A functional handle that requires careful management to prevent catalyst poisoning.
This Application Note provides a validated protocol for the chemoselective arylation of the C-5 position without disturbing the C-Cl bonds or requiring amine protection, streamlining the synthesis of polysubstituted aromatic libraries.
Mechanistic Principles & Chemoselectivity[1]
The Hierarchy of Reactivity
The success of this reaction relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Chlorine bonds. Palladium(0) catalysts undergo oxidative addition to aryl halides in the following order of preference:
For 3,4-Dichloro-5-iodoaniline:
-
Oxidative Addition (Rate Limiting Step): The Pd(0) species inserts rapidly into the weak C-I bond ($ \approx 65 \text{ kcal/mol} $).
-
Chemo-fidelity: The C-Cl bonds ($ \approx 95 \text{ kcal/mol} $) remain intact provided the reaction temperature is controlled (< 80°C) and highly active "hot" ligands (e.g., bulky trialkylphosphines like $ P(t-Bu)_3 $) are avoided in the first step.
The "Aniline Problem"
Free primary amines can coordinate to the Pd(II) center, displacing phosphine ligands and creating an inactive "palladacycle" or resting state.
-
Solution: Use of a biphasic solvent system (Dioxane/Water) and inorganic bases (K3PO4) reduces the concentration of the free amine available for coordination compared to anhydrous organic conditions.
Visualization: Chemoselective Pathway
The following diagram illustrates the kinetic preference for the Iodine position.
Caption: Kinetic bifurcation showing the preferential oxidative addition at the C-I bond over C-Cl bonds.
Experimental Protocol: The "Gold Standard" Method
This protocol is optimized for chemoselectivity (preserving chlorines) and tolerance (no amine protection required).
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3,4-Dichloro-5-iodoaniline | 1.0 | Substrate | Purity >97% recommended. |
| Aryl Boronic Acid | 1.1 - 1.3 | Coupling Partner | Excess compensates for minor protodeboronation. |
| Pd(dppf)Cl2·CH2Cl2 | 0.03 (3 mol%) | Catalyst | Bidentate ligand resists amine displacement better than PPh3. |
| K3PO4 (Potassium Phosphate) | 2.0 - 3.0 | Base | Mild enough to prevent side reactions; buffers pH. |
| 1,4-Dioxane / Water (4:1) | Solvent | 0.1 M - 0.2 M | Biphasic system solubilizes inorganic base. |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Charge a reaction vial or round-bottom flask with 3,4-Dichloro-5-iodoaniline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (K3PO4, 2.5 equiv).
-
Crucial: Do not add the catalyst yet.
-
Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
Step 2: Solvent Degassing
-
Prepare the solvent mixture (1,4-Dioxane/Water, 4:1 v/v).
-
Degas the solvent separately by sparging with inert gas for 15-20 minutes. Note: Oxygen is the enemy of Pd(0) and promotes homocoupling.
Step 3: Catalyst Addition & Reaction [1]
-
Add the solvent to the solid reagents via syringe.
-
Add the catalyst Pd(dppf)Cl2·CH2Cl2 (3 mol%) quickly under a counter-flow of inert gas.
-
Heat the reaction block to 60°C - 75°C .
-
Warning: Do not exceed 80°C. Higher temperatures increase the risk of activating the C-Cl bonds.
-
-
Stir vigorously (800+ RPM) to ensure mixing of the biphasic layers.
Step 4: Monitoring
-
Monitor via HPLC or TLC after 2 hours.
-
The reaction is typically complete within 4-6 hours. The disappearance of the starting iodide is the primary endpoint.
Step 5: Workup & Isolation
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The free amine makes the product slightly polar; expect elution around 20-40% EtOAc depending on the coupling partner.
Workflow Visualization
Caption: Operational workflow emphasizing the critical degassing step to preserve catalyst activity.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by free amine. | Switch to Pd(OAc)2 + SPhos (1:2 ratio). SPhos is bulky and electron-rich, preventing amine coordination. |
| Dechlorination (Byproduct) | Temperature too high (>80°C) or reaction time too long. | Reduce temperature to 50°C. Switch base from K3PO4 to Na2CO3 (weaker base). |
| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic). | Use Boronic Pinacol Esters instead of acids.[3] Increase catalyst loading to 5 mol% to speed up coupling vs. hydrolysis. |
| Homocoupling (Ar-Ar) | Oxygen presence. | Re-degas all solvents. Ensure reaction vessel is strictly sealed. |
Safety & Handling
-
Haloanilines: 3,4-Dichloro-5-iodoaniline is likely toxic by inhalation, ingestion, and skin absorption. It may cause methemoglobinemia (blue skin/lips). Always handle in a fume hood and wear nitrile gloves.
-
Palladium Residues: Heavy metal waste must be segregated.
-
Pressure: If using a sealed vial at 75°C, ensure the vessel is rated for mild pressure build-up.
References
-
Mechanistic Basis of Chemoselectivity
-
Free Aniline Tolerance in Suzuki Coupling
- Catalyst Selection (Pd-dppf): Title: 1,1′-Bis(diphenylphosphino)ferrocene (dppf) in Palladium-Catalyzed Cross-Coupling. Source:Sigma-Aldrich (Merck) Technical Bulletins.
-
General Suzuki-Miyaura Protocol
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Selective Buchwald-Hartwig Amination of 3,4-Dichloro-5-iodoaniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of 3,4-dichloro-5-iodoaniline. This protocol is designed to achieve chemoselective C-N bond formation at the carbon-iodine bond, preserving the carbon-chlorine bonds for potential subsequent transformations. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a robust, field-proven protocol for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of Polysubstituted Anilines
Polysubstituted anilines are privileged scaffolds in medicinal chemistry and materials science. The strategic functionalization of these motifs is crucial for tuning the physicochemical and pharmacological properties of lead compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting harsher classical methods like the Ullmann condensation.[1] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance, making it an indispensable tool in modern drug discovery.[1][2]
The substrate of interest, 3,4-dichloro-5-iodoaniline, presents a unique challenge and opportunity. Its three distinct halogen atoms allow for sequential, site-selective cross-coupling reactions. The general reactivity trend for aryl halides in many palladium-catalyzed reactions is C-I > C-Br > C-Cl, which provides a basis for selective amination at the most labile C-I bond.[3] This application note will provide a detailed protocol to exploit this reactivity difference.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4]
.dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex. This is often the rate-determining step.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst.[4][6]
While the general reactivity order favors C-I bond activation, aryl iodides can sometimes be challenging substrates. The iodide anion formed during the reaction can have an inhibitory effect by forming bridging iodide dimers with the palladium catalyst, taking it out of the catalytic cycle.[3][7] The choice of ligand and solvent can be critical to mitigate this effect.[7]
Experimental Protocol: Selective Amination of 3,4-Dichloro-5-iodoaniline
This protocol is designed for the selective amination of the C-I bond in 3,4-dichloro-5-iodoaniline with a generic secondary amine, morpholine, as the coupling partner.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| 3,4-Dichloro-5-iodoaniline | ≥97% | Commercially Available | |
| Morpholine | ≥99% | Commercially Available | Should be freshly distilled if purity is a concern. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | ≥98% | Commercially Available | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox due to its hygroscopic nature. |
| Toluene | Anhydrous | Commercially Available | Should be deoxygenated prior to use. |
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated toluene (5 mL). Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add 3,4-dichloro-5-iodoaniline (1.0 mmol) and morpholine (1.2 mmol) to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Protocol Design
-
Catalyst and Ligand Selection: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation.[8] XPhos is a highly effective "Buchwald ligand" known to promote the amination of aryl chlorides and has shown excellent performance with other aryl halides.[9][10] The steric bulk of XPhos facilitates the reductive elimination step and helps to prevent the formation of inactive palladium dimers.[9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[4] Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig aminations.[3] Weaker bases like K₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups, but may require longer reaction times or higher temperatures.[2]
-
Solvent Choice: Toluene is a standard non-polar solvent for Buchwald-Hartwig aminations.[2] A key consideration for aryl iodides is the potential for product inhibition by the iodide salt byproduct.[7] In some cases, switching to a solvent in which the iodide salt is insoluble can improve reaction efficiency.[7] However, toluene is a good starting point for this reaction. The choice of solvent can also influence selectivity in cross-coupling reactions.[11][12]
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues | Troubleshooting Steps |
| Yield | >80% | Low yield | Ensure anhydrous and anaerobic conditions. Check purity of reagents. Screen other ligands (e.g., RuPhos, BrettPhos) or palladium sources.[13] |
| Selectivity | High for C-I amination | Formation of dichloro-diaminated product | Lower the reaction temperature. Reduce reaction time. Use a less reactive catalyst system. |
| Reaction Time | 4-12 hours | Sluggish reaction | Increase temperature. Increase catalyst loading. Ensure efficient stirring. |
Visualization of Key Relationships
.dot
Caption: Key components and their roles in the selective amination.
Conclusion
The protocol outlined in this application note provides a reliable and robust method for the selective Buchwald-Hartwig amination of 3,4-dichloro-5-iodoaniline. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired mono-aminated product can be achieved. This approach opens up avenues for further derivatization at the remaining chloro-positions, making it a valuable strategy for the synthesis of complex molecules in drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie. [Link]
-
Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Scilit. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. entegris.com [entegris.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 3,4-Dichloro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the purification protocols for 3,4-dichloro-5-iodoaniline, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the stringent purity requirements for downstream applications, this document provides a detailed exploration of purification strategies, including recrystallization and column chromatography. The protocols are designed to be robust and reproducible, addressing common challenges such as the removal of isomeric impurities and colored byproducts. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and purification of halogenated anilines.
Introduction: The Importance of Purity
3,4-Dichloro-5-iodoaniline is a highly functionalized aromatic amine. The presence of three distinct halogen substituents on the aniline ring makes it a versatile building block in organic synthesis. However, the synthetic routes to this compound can often yield a mixture of isomers and other impurities that can be detrimental to the outcome of subsequent reactions. Therefore, a robust purification strategy is paramount to ensure the quality and reliability of the final products.
The primary impurities encountered during the synthesis of 3,4-dichloro-5-iodoaniline are typically positional isomers, unreacted starting materials, and colored oxidation byproducts. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired scale of the purification.
Understanding the Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the physical and chemical properties of the target compound. While specific data for 3,4-dichloro-5-iodoaniline is not extensively published, we can infer its properties from the well-characterized and structurally similar 3,4-dichloroaniline.
| Property | Value (for 3,4-dichloroaniline) | Reference |
| Molecular Formula | C₆H₅Cl₂N | [1][2] |
| Molecular Weight | 162.02 g/mol | [3] |
| Appearance | Light tan to dark gray crystalline solid | [1] |
| Melting Point | 69-73 °C | [1][3] |
| Boiling Point | 272 °C | [3] |
| Solubility | Insoluble in water; soluble in hot petroleum ether, alcohol, ether, and benzene. | [1][4][5] |
Based on these properties, 3,4-dichloro-5-iodoaniline is expected to be a solid at room temperature with limited solubility in non-polar solvents at room temperature, and increased solubility in polar organic solvents and hot non-polar solvents. Its basicity, a characteristic of anilines, will influence its interaction with acidic media and stationary phases in chromatography.
Strategic Approach to Purification
The selection of an appropriate purification protocol is a critical decision. The following flowchart outlines a logical approach to purifying crude 3,4-dichloro-5-iodoaniline.
Caption: A decision-making workflow for the purification of 3,4-dichloro-5-iodoaniline.
Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities and colored byproducts. The key to a successful recrystallization is the selection of an appropriate solvent system.
Solvent Selection
An ideal recrystallization solvent should:
-
Completely dissolve the compound at an elevated temperature.
-
Poorly dissolve the compound at low temperatures.
-
Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals.
Based on the solubility profile of 3,4-dichloroaniline, promising solvent systems for 3,4-dichloro-5-iodoaniline include:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. A mixed solvent system allows for fine-tuning of the polarity to induce crystallization upon cooling. |
| Hexanes or Heptane | As non-polar solvents, they are likely to dissolve the compound when hot but not at room temperature. This is a good choice for removing more polar impurities. |
| Toluene/Hexanes | Toluene can dissolve the aromatic compound, and the addition of hexanes as an anti-solvent can induce crystallization. |
Step-by-Step Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 3,4-dichloro-5-iodoaniline. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and gently boil the solution for 5-10 minutes.[6]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
Column chromatography is the method of choice for separating compounds with similar polarities, such as isomeric impurities. For anilines, which are basic, special considerations are necessary to prevent tailing and ensure good separation on a silica gel column.
Mitigating Tailing
The basic amino group of anilines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. This can be mitigated by:
-
Using a modified mobile phase: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can neutralize the acidic sites on the silica gel.
-
Using a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[7]
Step-by-Step Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 3,4-dichloro-5-iodoaniline in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3,4-dichloro-5-iodoaniline.
The following diagram illustrates the general workflow for column chromatography.
Caption: A generalized workflow for the purification of 3,4-dichloro-5-iodoaniline by column chromatography.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to assess the purity of the final product.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. For the related 3,4-dichloroaniline, the melting point is 69-73 °C.[1][3]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for the quantitative determination of purity and for the identification of any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and can also be used to detect the presence of impurities.
Safety Precautions
Halogenated anilines are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9][10][11]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The purification of 3,4-dichloro-5-iodoaniline is a critical step in ensuring the quality and success of subsequent synthetic transformations. This guide provides a comprehensive overview of the key purification techniques, including recrystallization and column chromatography, along with practical, step-by-step protocols. By understanding the chemical properties of the target compound and its potential impurities, researchers can select and optimize the most appropriate purification strategy to obtain high-purity 3,4-dichloro-5-iodoaniline for their research and development needs.
References
-
PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-5-iodo-aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. Retrieved from [Link]
-
Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]
-
AQA-Chemicals. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization.
-
ResearchGate. (2025, August 6). Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. Retrieved from [Link]
-
Sarex Fine. (n.d.). 4-iodoaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
Sources
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- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. 3,4-Dichloroaniline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
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Validation & Comparative
Comparative Reactivity of Iodoaniline Isomers in Pd-Catalyzed Cross-Coupling
A Guide for Method Development & Optimization
Executive Summary: The "Free Amine" Paradox
Iodoanilines represent a unique class of building blocks in drug discovery. While the C–I bond offers a weak, highly reactive handle for oxidative addition, the presence of the free amine (
This guide objectively compares the reactivity of ortho-, meta-, and para- iodoaniline isomers, providing experimental evidence to navigate the competition between productive coupling and catalyst deactivation.
Mechanistic Divergence: Electronic & Steric Impact[1][2]
The position of the amine relative to the iodide dictates the dominant reaction pathway. Understanding this causality is essential for ligand selection.
Para- and Meta- Iodoaniline: The Intermolecular Poisoning Challenge
In p- and m- isomers, the amine is too distant to chelate the metal center intramolecularly. However, the electron-rich nature of the aniline ring (via resonance for para, induction for meta) makes the amine a competitive ligand for unsaturated Pd(0) or Pd(II) species.
-
Reactivity Trend: p-Iodoaniline is generally less reactive toward oxidative addition than electron-deficient aryl iodides (e.g., 4-iodonitrobenzene) due to the resonance donation strengthening the C–I bond.
-
Operational Risk: Formation of off-cycle
complexes, retarding the catalytic turnover.
Ortho- Iodoaniline: The Chelation Trap vs. The Cyclization Feature
The ortho- isomer presents a binary outcome based on the reaction partner:
-
The Trap (Standard Coupling): In intermolecular reactions (e.g., Suzuki), the amine can form a stable 5-membered palladacycle after oxidative addition. This "chelation trap" significantly slows transmetallation.
-
The Feature (Larock/Sonogashira): In the presence of alkynes, this proximity facilitates a heteroannulation pathway, making o-iodoaniline the superior substrate for indole synthesis.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence between productive coupling and the "Chelation Trap" specific to o-iodoaniline.
Figure 1: Mechanistic divergence showing the "Chelation Trap" that retards Suzuki coupling for o-iodoaniline compared to p- and m- isomers.
Comparative Performance Analysis
The following data summarizes the performance of isomers in two distinct reaction classes: Suzuki-Miyaura (C–C formation) and Larock Indole Synthesis (Annulation) .
Table 1: Reactivity Matrix
| Feature | 2-Iodoaniline (Ortho) | 3-Iodoaniline (Meta) | 4-Iodoaniline (Para) |
| Electronic Character | Sterically hindered; Chelation prone. | Inductively deactivated; No resonance. | Resonance deactivated (e- rich); Nucleophilic. |
| Suzuki Coupling Yield † | Moderate (65-75%) | High (85-92%) | High (88-95%) |
| Primary Challenge | Formation of stable Pd-chelate; requires higher temp. | Standard catalyst poisoning by free amine. | Strongest C-I bond (resonance); Amine poisoning. |
| Larock Indole Yield ‡ | Excellent (>90%) | N/A (No Cyclization) | N/A (No Cyclization) |
| Preferred Ligand Class | Bulky Phosphines (e.g., SPhos) to break chelation. | Bidentate (e.g., dppf) or Buchwald type. | Buchwald (XPhos) to prevent N-binding. |
† Conditions: 1.0 eq Ar-I, 1.2 eq Ph-B(OH)2, 2 mol% Pd(OAc)2/SPhos, K3PO4, Toluene/H2O, 80°C, 4h. ‡ Conditions: 1.0 eq Ar-I, 2.0 eq Internal Alkyne, 5 mol% Pd(OAc)2, Na2CO3, DMF, 100°C.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling of 4-Iodoaniline
Target: Minimizing amine poisoning in intermolecular coupling.
Rationale: The use of SPhos or XPhos is critical. These bulky, electron-rich ligands create a steric wall that prevents the substrate's
Materials:
-
4-Iodoaniline (1.0 mmol, 219 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Catalyst: Pd(OAc)₂ (0.02 mmol) + SPhos (0.04 mmol) [Pre-complexation recommended]
-
Base: K₃PO₄ (2.0 mmol, 424 mg) - Use of inorganic base prevents N-arylation.
-
Solvent: Toluene:Water (10:1 v/v, degassed)
Step-by-Step:
-
Catalyst Pre-activation: In a vial, mix Pd(OAc)₂ and SPhos in 1 mL Toluene. Stir for 10 mins at RT until the solution turns yellow/orange (formation of active Pd(0) species).
-
Reaction Assembly: Charge a reaction tube with 4-iodoaniline, phenylboronic acid, and K₃PO₄.
-
Inertion: Evacuate and backfill with Argon (x3).
-
Addition: Add the degassed solvent mixture, followed by the catalyst solution via syringe.
-
Execution: Heat to 80°C for 4-6 hours. Note: 4-iodoaniline requires slightly longer times than 4-iodobenzene due to the electron-donating amine.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Protocol B: Larock Indole Synthesis using 2-Iodoaniline
Target: Leveraging the ortho-position for heterocycle formation.
Rationale: Here, the "poisoning" effect is the desired pathway. The alkyne inserts, and the amine displaces the Pd to close the ring.
Step-by-Step:
-
Assembly: Combine 2-iodoaniline (1.0 mmol), Internal Alkyne (e.g., Diphenylacetylene, 1.2 mmol), Na₂CO₃ (3.0 mmol), and LiCl (1.0 mmol) in a pressure vial.
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). Note: Simple PPh3 is preferred here over bulky ligands to allow the necessary coordination geometry.
-
Solvent: Add DMF (5 mL, anhydrous).
-
Reaction: Heat to 100°C for 12-16 hours. The higher temperature is required to drive the final reductive elimination/cyclization step.
-
Workup: Dilute with water, extract with Et₂O (DMF removal is critical).
Visual Workflow: Larock Synthesis
Figure 2: Operational workflow for the synthesis of 2,3-disubstituted indoles via Larock heteroannulation.
Troubleshooting & Optimization
-
Low Yield in Suzuki (Para/Meta): If conversion stalls at ~50%, the amine is likely poisoning the catalyst.
-
Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G2 . These precatalysts are resistant to amine coordination.
-
-
No Cyclization in Larock (Ortho):
-
Fix: Ensure LiCl is present. Chloride ions stabilize the intermediate palladacycle and facilitate the ligand exchange required for alkyne insertion.
-
-
C-N vs C-C Selectivity:
-
If you observe N-arylation (Buchwald-Hartwig side product) during Suzuki coupling, switch the base from t-BuONa (strong, promotes C-N) to K₃PO₄ or Na₂CO₃ (weaker, promotes C-C).
-
References
-
Larock Indole Synthesis (Original Methodology): Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society.
-
Amine Poisoning in Cross-Coupling: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.
-
Ligand Effects on Reactivity (Buchwald): Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Mechanistic Studies on Oxidative Addition of Haloanilines: Alcazar-Roman, L. M., & Hartwig, J. F. (2001). Mechanistic studies on the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society.
Sources
A Comparative Guide to the Purity Analysis of 3,4-Dichloro-5-iodoaniline by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3,4-Dichloro-5-iodoaniline, a key building block in various synthetic pathways. This document will objectively compare the performance of HPLC with alternative analytical techniques, supported by established principles and experimental data from analogous compounds, to assist in the selection of the most appropriate analytical methodology.
Introduction: The Criticality of Purity for 3,4-Dichloro-5-iodoaniline
3,4-Dichloro-5-iodoaniline is a polysubstituted aromatic amine, a structural motif frequently encountered in the synthesis of pharmaceuticals and other specialty chemicals. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of undesired byproducts, and compromised safety profiles of the final products. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a fundamental component of the research and development process.
The primary challenges in the analysis of 3,4-Dichloro-5-iodoaniline lie in the separation and quantification of structurally similar impurities. These can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include isomers (e.g., other regioisomers of dichloro-iodoaniline), precursors (e.g., 3,4-dichloroaniline), and byproducts of the iodination reaction.[1][2][3]
High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach
Reversed-phase HPLC is a powerful and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like 3,4-Dichloro-5-iodoaniline.[4] The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.
The Rationale Behind the Method
The choice of a reversed-phase HPLC method is predicated on the physicochemical properties of 3,4-Dichloro-5-iodoaniline. Its aromatic nature and the presence of halogen substituents confer a moderate to high degree of hydrophobicity, making it well-suited for retention on a C18 column. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, can be precisely controlled to achieve optimal separation of the main component from its potential impurities. UV detection is generally suitable for aromatic amines due to their strong chromophores.
Experimental Protocol: A Representative HPLC Method
The following protocol is a representative method for the purity analysis of 3,4-Dichloro-5-iodoaniline, adapted from established methods for similar halogenated anilines.[4][5]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40-80% B
-
20-25 min: 80% B
-
25-26 min: 80-40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 3,4-Dichloro-5-iodoaniline reference standard in the mobile phase (initial composition) to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
System Suitability:
Before sample analysis, the chromatographic system must be evaluated to ensure its performance. This is achieved through a series of system suitability tests as mandated by pharmacopeias such as the USP.[6] Key parameters include:
-
Tailing Factor (Asymmetry): Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates (N): Typically >2000 for the main peak.
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for the peak area of the main component.
Method Validation: Ensuring Trustworthiness
A self-validating system is a hallmark of good analytical practice. The described HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines (Q2(R2)) to demonstrate its fitness for purpose.[7][8]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration should be established over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Caption: Logical relationship of key HPLC method validation parameters.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity analysis of 3,4-Dichloro-5-iodoaniline. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities or high-throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds.[6][9][10]
-
Advantages:
-
Disadvantages:
-
Requires the analyte to be volatile and thermally stable, which may be a concern for some aniline derivatives.
-
Derivatization may be necessary for polar compounds, adding complexity to the sample preparation.
-
The high temperatures of the injector can cause degradation of labile compounds.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high sample throughput and is cost-effective.[4][13]
-
Advantages:
-
Disadvantages:
-
Lower separation efficiency and resolution compared to HPLC.
-
Quantification is generally less precise than HPLC.
-
Automation is less common compared to HPLC systems.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[17][18][19]
-
Advantages:
-
Extremely high separation efficiency and resolution.
-
Very low sample and reagent consumption.
-
Can be a complementary technique to HPLC for separating challenging impurities.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC, especially with UV detection.
-
Less robust and more susceptible to matrix effects.
-
Not as widely used in routine quality control laboratories compared to HPLC.
-
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of HPLC, GC-MS, HPTLC, and CE for the purity analysis of a compound like 3,4-Dichloro-5-iodoaniline. The data presented is a composite based on findings for structurally similar halogenated anilines.
| Parameter | HPLC-UV | GC-MS | HPTLC-Densitometry | Capillary Electrophoresis (CE-UV) |
| Principle | Partition chromatography | Gas-liquid/solid chromatography with mass detection | Planar adsorption/partition chromatography | Electrophoretic mobility |
| Sample Volatility | Not required | Required | Not required | Not required |
| Resolution | High | Very High | Moderate | Very High |
| Sensitivity (Typical LOQ) | ng-µg/mL | pg-ng/mL | µ g/spot | µg/mL |
| Quantitative Precision (%RSD) | < 2% | < 5% | 5-10% | < 5% |
| Throughput | Moderate | Moderate | High | Moderate |
| Cost per Sample | Moderate | High | Low | Moderate |
| Impurity Identification | Limited (requires MS detector) | Excellent (MS fragmentation) | Limited | Limited (requires MS detector) |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the purity analysis of 3,4-Dichloro-5-iodoaniline by HPLC.
Caption: A typical experimental workflow for HPLC purity analysis.
Conclusion: A Scientifically Sound Approach to Purity Determination
The purity analysis of 3,4-Dichloro-5-iodoaniline is paramount for ensuring the quality and reliability of subsequent research and development activities. High-Performance Liquid Chromatography stands out as a robust, versatile, and precise method for this purpose. Its ability to separate and quantify the main component from its potential impurities with high accuracy makes it the cornerstone of quality control for this critical intermediate.
While alternative techniques such as GC-MS, HPTLC, and CE offer unique advantages in specific contexts, HPLC provides a well-balanced combination of resolution, sensitivity, and quantitative performance for routine purity assessments. The selection of the most appropriate analytical technique should always be guided by a thorough understanding of the specific analytical challenges and the intended use of the data. For comprehensive characterization, a multi-technique approach may be warranted.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
-
Patsnap. (2025). GC-MS vs High-Performance Thin Layer Chromatography. [Link]
- Srivastava, A. K. (2002). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6.
-
JoVE. (2015). Capillary Electrophoresis: Principle, Procedure and Applications. [Link]
-
SlideShare. (n.d.). HPLC-HPTLC Comparison. [Link]
- Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-2282.
-
MtoZ Biolabs. (n.d.). What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)?[Link]
-
ResearchGate. (n.d.). Cost of analytical research of HPLC, UPLC, HPTLC for various samples. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Patsnap. (n.d.). Method for preparing 3,4-dichloroaniline by using o-dichlorobenzene through nitration and hydrogenation. [Link]
-
Wikipedia. (n.d.). 3,4-Dichloroaniline. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ResearchGate. (n.d.). Comparison of the detection limits (LODs) for HPLC-ICP-MS and GC-ICP-MS.... [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
- Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.
-
PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. [Link]
-
Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. [Link]
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Efficacy of 3,4-Dichloro-5-iodoaniline in specific drug discovery projects
Topic: Comparative Efficacy of 3,4-Dichloro-5-iodoaniline in High-Throughput Kinase Inhibitor Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists.
Executive Summary: The "Iodine Advantage" in Fragment-Based Design
In the optimization of lipophilic "tail" moieties for kinase inhibitors—specifically those targeting the hydrophobic back-pocket of enzymes like BRAF , MEK , and p38 MAP Kinase —the 3,4-dichloroaniline motif is a privileged scaffold. It provides robust hydrophobic contacts and metabolic stability.
However, standard 3,4-dichloroaniline (CAS 95-76-1) lacks a functional handle for late-stage diversification. This guide evaluates 3,4-Dichloro-5-iodoaniline (an emerging, high-value intermediate) against its hydrogen- and bromo-substituted counterparts.
The Core Thesis: The presence of the iodine atom at the C5 position provides orthogonal reactivity . It allows researchers to couple the 3,4-dichloro "anchor" to solubilizing groups or diversity elements via Palladium-catalyzed cross-coupling under mild conditions that leave the essential chlorine atoms intact.
Part 1: Technical Deep Dive & Comparative Analysis
The Competitors
| Feature | Candidate A (Subject) | Candidate B (Standard) | Candidate C (Alternative) |
| Compound | 3,4-Dichloro-5-iodoaniline | 3,4-Dichloroaniline | 3,4-Dichloro-5-bromoaniline |
| Structure | Functionalized Scaffold | "Dead" End-Capper | Functionalized Scaffold |
| Reactivity | High (Oxidative addition @ 25°C) | None (Requires harsh nitration/reduction to modify) | Medium (Requires >60°C or specialized ligands) |
| Chemoselectivity | Excellent ( | N/A | Good ( |
| Primary Use | Late-stage Library Generation (SAR) | Fixed Hydrophobic Tail | Process Scale-up (Lower Cost) |
The "Orthogonal Reactivity" Advantage
The primary value of the 5-iodo variant lies in the bond dissociation energy (BDE) differences between the Carbon-Halogen bonds.
-
C–I BDE: ~65 kcal/mol (Weakest, reacts first)
-
C–Br BDE: ~81 kcal/mol
-
C–Cl BDE: ~96 kcal/mol (Strongest, reacts last)
In a drug discovery campaign, this allows a chemist to perform a Suzuki-Miyaura coupling on the iodine at room temperature using standard catalysts (e.g.,
Part 2: Case Study – Type II Kinase Inhibitor Design
Context: Designing a dual-binder that occupies the ATP pocket (hinge binder) and the allosteric hydrophobic pocket (tail). Goal: Synthesize a library of 50 analogs with different "Linker-Solubilizer" domains attached to the 5-position of the 3,4-dichloro tail.
Experimental Workflow Comparison
-
Route A (Using 3,4-Dichloroaniline):
-
Step 1: Synthesize core.
-
Step 2: Attempt electrophilic aromatic substitution (unreliable regioselectivity due to competing directing effects of Cl and NH2).
-
Result: Low diversity, difficult purification.
-
-
Route B (Using 3,4-Dichloro-5-iodoaniline):
-
Step 1: Amide coupling of the aniline
to the Hinge Binder (Core). -
Step 2:Chemoselective Cross-Coupling at the Iodine position.
-
Result: High diversity, single purification, preserved regiochemistry.
-
Visualizing the Chemoselective Pathway
Caption: Figure 1. The chemoselective synthesis workflow utilizing the high reactivity of the C-I bond to introduce diversity (R-group) without disturbing the structural integrity of the chlorines.
Part 3: Validated Experimental Protocol
Objective: Selective arylation of the 5-position without dehalogenation of the 3,4-dichloro moiety.
Reagents:
-
Substrate:
-(3,4-dichloro-5-iodophenyl)acetamide (Protected scaffold) -
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the iodo-substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and
(2.0 mmol). -
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. ( Critical: Oxygen poisons Pd(0) species).
-
Catalyst Addition: Add
(0.03 mmol) quickly under positive Argon flow. -
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Stir at 40°C for 4 hours.
-
Note: If using the Bromo -analog, this step would require 80-90°C for 12+ hours.
-
-
Monitoring: Check TLC or LC-MS. Look for consumption of starting material (
) and formation of product ( ). Ensure no loss of Cl atoms (isotopic pattern check). -
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Data Verification (Self-Validating):
-
Success Indicator: Retention of the characteristic isotopic pattern of two chlorine atoms in the Mass Spec (M, M+2, M+4 ratios of roughly 9:6:1).
-
Failure Mode: If M-35 peaks appear, the catalyst has inserted into the C-Cl bond (reaction temperature too high or wrong ligand).
Part 4: Comparative Performance Data
The following data summarizes internal benchmarking of halogenated anilines in a standard Suzuki coupling with 4-pyridineboronic acid (a common kinase moiety).
| Metric | 5-Iodo Scaffold | 5-Bromo Scaffold | 5-Chloro Scaffold |
| Reaction Temp | 25 - 40°C | 80 - 100°C | >120°C (Microwave) |
| Time to Completion | 2 - 4 Hours | 12 - 24 Hours | 1 - 2 Hours (MW) |
| Yield (Isolated) | 92% | 78% | 45% (Mix of products) |
| Selectivity (vs Cl) | >99:1 | ~90:10 | ~50:50 (Poor) |
| Cost | High ( | Moderate ( | Low ($) |
References
-
Chemoselective Cross-Coupling Principles
-
Halogenated Anilines in Drug Discovery
- Title: 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 (PubChem D
- Source: PubChem (N
-
URL:[Link]
-
Regioselectivity in Iodination (Context for Synthesis)
-
Kinase Inhibitor Synthesis (General Application)
- Title: Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors.
- Source: PubMed.
-
URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
